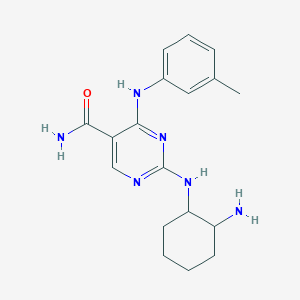
2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine is a chemical compound with the molecular formula C10H3Cl3F2N2. It is a pyrimidine derivative characterized by the presence of fluorine and chlorine atoms on its aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine typically involves the reaction of 2,4,6-trichlorophenylamine with a fluorinated pyrimidine precursor. One common method is the nucleophilic aromatic substitution reaction, where the fluorine atoms are introduced into the pyrimidine ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for yield and purity, often involving the use of advanced catalysts and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic aromatic substitution where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium azide or tetraphenoxysilane in the presence of catalysts like tetra butyl ammonium fluoride.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine oxides .
Scientific Research Applications
2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and chlorine atoms on the aromatic ring enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. This compound can affect various biochemical pathways, making it a valuable tool in research and drug development .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-5-(2,4,5-trichlorophenyl)pyrimidine: Similar in structure but with a different chlorine substitution pattern.
5-Chloro-2,4,6-trifluoropyrimidine: Contains additional fluorine atoms, leading to different chemical properties and reactivity.
Uniqueness
2,4-Difluoro-5-(2,4,6-trichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine and chlorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H3Cl3F2N2 |
|---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
2,4-difluoro-5-(2,4,6-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H3Cl3F2N2/c11-4-1-6(12)8(7(13)2-4)5-3-16-10(15)17-9(5)14/h1-3H |
InChI Key |
VFLGYMSURUZJPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C2=CN=C(N=C2F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


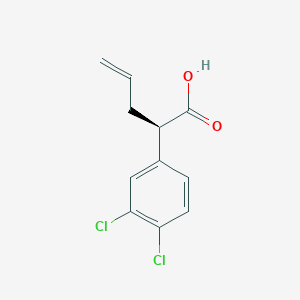
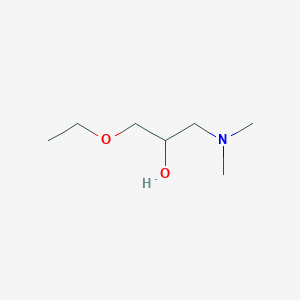
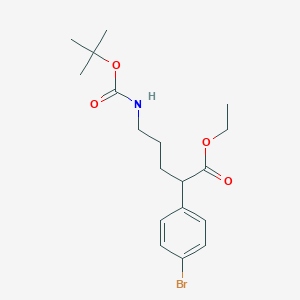
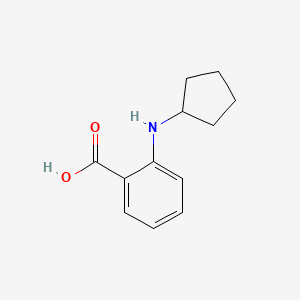


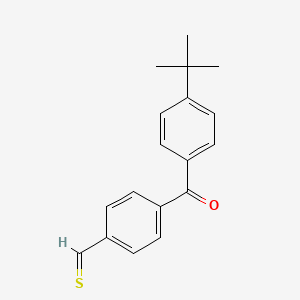
![Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13095338.png)
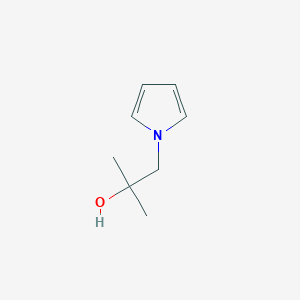

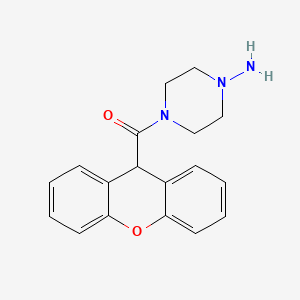
![Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13095366.png)
![3,7,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13095386.png)
